molecular formula C13H10Cl2N2O B5693519 2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide

2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B5693519
M. Wt: 281.13 g/mol
InChI Key: ICQWTGIXVAHJMQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the benzene ring, and a 5-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 5-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The benzamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction Reactions: Products include primary amines derived from the reduction of the benzamide moiety.

Scientific Research Applications

2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is employed in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(5-methylpyridin-2-yl)benzamide
  • 2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(4-methylpyridin-2-yl)benzamide
  • 2,5-dichloro-N-(5-methoxypyridin-2-yl)benzamide

Uniqueness

2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the chlorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-N-(5-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c1-8-2-5-12(16-7-8)17-13(18)10-6-9(14)3-4-11(10)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQWTGIXVAHJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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